2-(4-Methoxyphenoxy)ethanol
CAS No.: 5394-57-0
Cat. No.: VC2129146
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5394-57-0 |
|---|---|
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 2-(4-methoxyphenoxy)ethanol |
| Standard InChI | InChI=1S/C9H12O3/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3 |
| Standard InChI Key | OOWGFJQYZCXHEY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCCO |
| Canonical SMILES | COC1=CC=C(C=C1)OCCO |
Introduction
Chemical Structure and Composition
Molecular Structure
2-(4-Methoxyphenoxy)ethanol consists of a benzene ring with a methoxy group (-OCH3) at the para position, connected via an oxygen atom to an ethanol chain (-CH2CH2OH). The compound can be represented by the molecular formula C9H12O3, with three oxygen atoms distributed across the molecule: one in the methoxy group, one in the phenoxy linkage, and one in the terminal hydroxyl group.
The structural arrangement differs significantly from 2-(4-Methoxyphenyl)ethanol (C9H12O2), which features a direct carbon-carbon bond between the aromatic ring and ethanol moiety rather than an oxygen linkage .
Structural Comparison with Related Compounds
When comparing 2-(4-Methoxyphenoxy)ethanol with structurally similar compounds, important differences become apparent:
| Compound | Molecular Formula | Key Structural Features | Difference from Target Compound |
|---|---|---|---|
| 2-(4-Methoxyphenyl)ethanol | C9H12O2 | Direct C-C bond between aromatic ring and ethanol | Lacks oxygen bridge between phenyl and ethanol portions |
| 2-(4-methoxyphenoxy) Sodium Propionate | C10H11O3Na | Contains 4-methoxyphenoxy group with propionate | Contains propionate instead of ethanol group |
| 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol | C16H18O4 | Contains both 2-methoxyphenoxy and 4-methoxyphenyl groups | More complex structure with additional aromatic ring |
The presence of the oxygen bridge in 2-(4-Methoxyphenoxy)ethanol would likely confer different physical and chemical properties compared to the directly bonded analog, including increased polarity and hydrogen bonding capacity.
Physical and Chemical Properties
Predicted Physical Properties
While specific physical data for 2-(4-Methoxyphenoxy)ethanol is limited in the available research, properties can be estimated by comparing with structurally related compounds:
The additional oxygen atom in the linkage would increase the molecule's polarity and hydrogen bonding capability, potentially affecting its solubility profile and intermolecular interactions.
Chemical Reactivity
The chemical reactivity of 2-(4-Methoxyphenoxy)ethanol would be determined by its functional groups:
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The terminal hydroxyl group would participate in typical alcohol reactions including esterification, oxidation, and dehydration.
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The ether linkages (both the phenoxy and methoxy groups) would be relatively stable to bases but susceptible to cleavage under strong acidic conditions.
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The aromatic ring could undergo electrophilic aromatic substitution reactions, with the methoxy group directing further substitution to ortho and para positions.
Synthesis Methods and Approaches
Williamson Ether Synthesis
This approach would involve:
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Converting 4-methoxyphenol to its alkoxide salt using a base such as sodium hydroxide
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Reacting this salt with 2-chloroethanol or 2-bromoethanol in a nucleophilic substitution reaction
The reaction conditions would be similar to those described for 2-(4-methoxyphenoxy) Sodium Propionate synthesis, which uses p-methoxy phenol, sodium hydroxide, and a catalyst in water, followed by reaction with a chlorinated compound .
Reduction of Corresponding Ketone
Another potential route could involve:
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Synthesis of 2-(4-methoxyphenoxy)ethanone
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Reduction using a suitable reducing agent such as sodium borohydride
This approach parallels the synthesis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol described in search result , where a ketone intermediate is reduced to the corresponding alcohol.
Analytical Characterization Techniques
Spectroscopic Identification
For proper identification and characterization of 2-(4-Methoxyphenoxy)ethanol, several analytical techniques would be applicable:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR would show characteristic signals for:
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Aromatic protons (approximately 6.7-7.0 ppm)
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Methoxy group protons (approximately 3.7-3.8 ppm)
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Methylene protons adjacent to oxygen atoms (approximately 3.9-4.1 ppm and 3.7-3.8 ppm)
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Hydroxyl proton (variable, approximately 1.5-3.0 ppm depending on concentration and solvent)
These predictions are based on typical chemical shift values and patterns observed in similar compounds such as those mentioned in search result .
Infrared Spectroscopy
Key IR absorption bands would likely include:
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O-H stretching (broad band around 3300-3600 cm-1)
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C-H stretching (around 2800-3000 cm-1)
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C-O stretching (1000-1300 cm-1)
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Aromatic C=C stretching (1400-1600 cm-1)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) could be used for purity analysis and identification, similar to methods mentioned for related compounds in search result .
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